sGnRH-A (acetate)
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Overview
Description
Salmon gonadotropin-releasing hormone acetate is a synthetic analogue of the naturally occurring gonadotropin-releasing hormone found in salmon. This compound is primarily used in scientific research to stimulate the secretion of growth hormone and to induce ovulation in artificial insemination procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salmon gonadotropin-releasing hormone acetate involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of salmon gonadotropin-releasing hormone acetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Salmon gonadotropin-releasing hormone acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products
The major product of these reactions is the purified salmon gonadotropin-releasing hormone acetate peptide, which is then used for various scientific applications .
Scientific Research Applications
Salmon gonadotropin-releasing hormone acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and purification techniques.
Biology: Investigates the role of gonadotropin-releasing hormones in fish and other organisms.
Medicine: Used in reproductive biology to induce ovulation and study hormone regulation.
Industry: Applied in aquaculture to enhance fish breeding programs
Mechanism of Action
Salmon gonadotropin-releasing hormone acetate exerts its effects by binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn promote the secretion of growth hormone and induce ovulation .
Comparison with Similar Compounds
Similar Compounds
Chicken gonadotropin-releasing hormone II: Another analogue used in reproductive studies.
Seabream gonadotropin-releasing hormone: Used in aquaculture for breeding purposes.
Uniqueness
Salmon gonadotropin-releasing hormone acetate is unique due to its high potency in stimulating growth hormone secretion and its effectiveness as an ovulation inducer in artificial insemination .
Properties
Molecular Formula |
C66H87N17O14 |
---|---|
Molecular Weight |
1342.5 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)51(25-35(2)3)79-58(88)48(27-37-30-70-43-13-7-5-11-41(37)43)76-55(85)45(15-9-23-69-64(65)66)74-57(87)47(26-36-17-19-40(83)20-18-36)75-61(91)52(33-82)80-59(89)49(28-38-31-71-44-14-8-6-12-42(38)44)77-60(90)50(29-39-32-67-34-72-39)78-56(86)46-21-22-54(84)73-46;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,87)(H,75,91)(H,76,85)(H,77,90)(H,78,86)(H,79,88)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46+,47+,48+,49+,50+,51+,52+,53+;/m1./s1 |
InChI Key |
IXVIQERDDRMTHP-OMQHKYPOSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Origin of Product |
United States |
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